molecular formula C27H38O3 B1679913 Norethisterone enanthate CAS No. 3836-23-5

Norethisterone enanthate

Cat. No.: B1679913
CAS No.: 3836-23-5
M. Wt: 410.6 g/mol
InChI Key: APTGJECXMIKIET-WOSSHHRXSA-N
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Description

Norethindrone enanthate, also known as norethisterone enanthate, is a synthetic progestogen used primarily for contraceptive purposes. It is an ester of norethindrone, a first-generation progestin, and is administered via intramuscular injection. This compound is widely used in progestogen-only injectable birth control formulations and in combination with other hormones for contraceptive purposes .

Mechanism of Action

Target of Action

Norethisterone Enanthate (NETE) primarily targets progesterone receptors . These receptors are found in various tissues including the reproductive tract, breast, pituitary, hypothalamus, and skeletal tissue . The interaction with these receptors plays a crucial role in its mechanism of action.

Mode of Action

NETE exerts its effects on target cells by binding to progesterone receptors, leading to downstream changes to target genes . This interaction results in a variety of physiological effects, most notably its contraceptive efficacy .

Biochemical Pathways

The primary biochemical pathway influenced by NETE involves the binding to progesterone receptors, which leads to changes in gene expression . This can affect various physiological processes, including follicular development, ovulation, and corpus luteum development .

Pharmacokinetics

NETE is completely absorbed after intramuscular injection . The ester is quickly and eventually completely hydrolyzed to its pharmacologically active compound, norethisterone, once it is released from the depot . Maximum levels of norethisterone are measured about 3 – 20 days after intramuscular administration . Plasma levels of norethisterone decline in two disposition phases with half-lives of 4-5 days and 15-20 days, respectively .

Result of Action

The primary result of NETE’s action is the prevention of ovulation, making it an effective form of hormonal birth control . It is used both as a form of progestogen-only injectable birth control and in combined injectable birth control formulations .

Biochemical Analysis

Biochemical Properties

Norethisterone enanthate is an ester and prodrug of norethisterone . It exerts its effects on target cells via binding to progesterone receptors, resulting in downstream changes to target genes . Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Cellular Effects

This compound has pronounced effects on the endometrium, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . It also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Molecular Mechanism

This compound works as a method of birth control by stopping ovulation . On a molecular level, progestins like norethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes .

Temporal Effects in Laboratory Settings

The plasma levels of norethisterone were measured about 3 – 20 days after intramuscular administration . Plasma levels of norethisterone declined in two disposition phases with half-lives of 4 – 5 days and 15 – 20 days, respectively, which were due to a biphasic release of this compound from the depot .

Metabolic Pathways

This compound is metabolized mainly by CYP3A4 in the liver . It also undergoes metabolism by 5α- / 5β-reductase, 3α-hydroxysteroid dehydrogenase, and aromatase .

Transport and Distribution

This compound is completely absorbed after intramuscular injection . These esters are quickly and eventually completely hydrolyzed to their pharmacologically active compounds norethisterone and estradiol once they are released from the depot .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norethindrone enanthate is synthesized by esterifying norethindrone with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of norethindrone enanthate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Norethindrone enanthate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Norethindrone enanthate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Norethindrone enanthate is unique due to its long-acting nature when administered via intramuscular injection. This provides a convenient and effective contraceptive option with fewer doses compared to oral contraceptives. Its esterification with enanthic acid enhances its lipophilicity, allowing for sustained release and prolonged action .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGJECXMIKIET-WOSSHHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048664
Record name Noristerat
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3836-23-5
Record name Norethisterone enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3836-23-5
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Record name Norethindrone enanthate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethindrone enanthate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14678
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Record name Norethisterone enanthate
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Record name Noristerat
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Record name Norethisterone enantate
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Record name NORETHINDRONE ENANTHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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